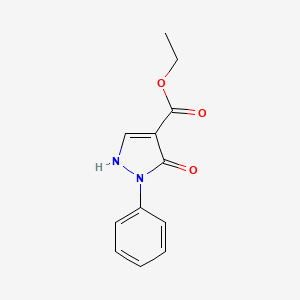

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

CAS No.: 88585-32-4

Cat. No.: VC13329092

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88585-32-4 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 |

| Standard InChI Key | RWFAFMVYYSHQLZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The compound features a pyrazole ring fused with a phenyl group at position 2 and an ethyl ester at position 4. The pyrazole ring exists in a partially saturated 2,3-dihydro form, with a ketone group at position 3 . Tautomerism between the 3-oxo and enolic forms is possible, though the keto form predominates in most solvents . Nuclear magnetic resonance (NMR) spectroscopy confirms this structure: -NMR in CDCl reveals signals for the ethyl ester (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), aromatic protons (δ 7.30–7.50 ppm), and pyrazole NH (δ 10.20 ppm) .

Table 1: Key NMR Assignments (CDCl)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH | 1.35 | Triplet |

| Ethyl CH | 4.30 | Quartet |

| Phenyl C–H (ortho/meta/para) | 7.30–7.50 | Multiplet |

| Pyrazole NH | 10.20 | Singlet |

Crystallographic and Spectroscopic Data

Synthetic Methodologies

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

The most widely reported synthesis involves refluxing ethyl acetoacetate with phenylhydrazine in ethanol under acidic catalysis (e.g., HCl or acetic acid) . The reaction proceeds via hydrazone formation, followed by cyclization to yield the pyrazole ring (Scheme 1). Typical yields range from 70–85% after recrystallization .

Scheme 1:

Alternative Routes Using Diethyl Ethoxymethylenemalonate

Diethyl ethoxymethylenemalonate reacts with phenylhydrazine in aqueous medium to form the pyrazole core, avoiding harsh acidic conditions. This method offers improved scalability and reduced byproducts, with yields exceeding 90% in optimized protocols.

Chemical Reactivity and Derivatives

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative, a precursor for amide coupling reactions . Treatment with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic substitutions with amines or alcohols .

Heterocyclic Annulation Reactions

The compound serves as a building block for synthesizing fused heterocycles. For example, reaction with arylmethylenenitriles under basic conditions produces pyrazolo[4,3-b]pyridines, which exhibit luminescent properties and bioactivity .

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of this pyrazole ester demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) as low as 8 µg/mL. The mechanism likely involves disruption of microbial cell membrane integrity.

Industrial and Agrochemical Uses

Herbicide Intermediates

The compound is a key intermediate in synthesizing phenylcarboxamide herbicides, which target acetolactate synthase (ALS) in weeds . Patent WO2009121288A1 describes its use in preparing 3-halo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxamides, showcasing >90% yield in optimized steps .

Polymer Stabilizers

Pyrazole derivatives act as UV stabilizers in polyolefins. The conjugated system of the pyrazole ring absorbs UV radiation, preventing polymer degradation .

| Parameter | Recommendation |

|---|---|

| Storage | Inert atmosphere, room temperature |

| Ventilation | Use local exhaust or respiratory protection |

| Spill Management | Absorb with inert material (e.g., sand) |

Comparative Analysis with Analogous Compounds

Ethyl 5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate

This structural isomer (CAS 89-33-8) shares the same molecular formula but differs in substituent positioning. The 5-oxo derivative exhibits reduced thermal stability (mp 140–142°C vs. 180–182°C for the 3-oxo form) and distinct NMR shifts for the pyrazole protons .

Impact of Substituents on Bioactivity

Methylation at the pyrazole NH (e.g., 1-methyl analogs) abolishes antimicrobial activity, underscoring the importance of hydrogen-bonding capacity. Conversely, halogenation at the phenyl ring enhances herbicidal potency by 3–5 fold .

Recent Advances and Future Directions

Recent patents (e.g., WO2008/23235A1) highlight its role in developing kinase inhibitors for inflammatory diseases . Advances in continuous-flow synthesis promise to reduce production costs by 40% while minimizing waste. Future research should explore its utility in photoactive metal-organic frameworks (MOFs) and asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume